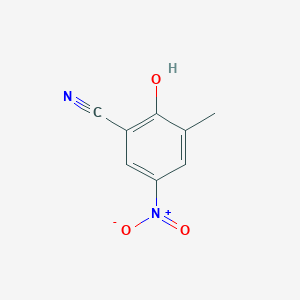

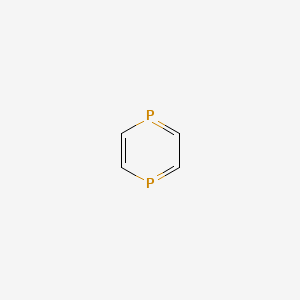

1,4-Diphosphinine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

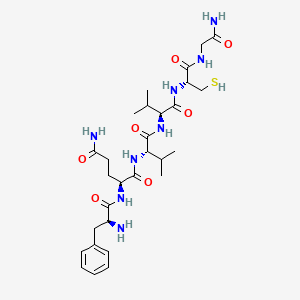

1,4-Diphosphinine is a compound that has been the subject of synthetic concepts and breakthroughs in chemistry over the last four decades . It’s related to P-bridged bis (NHCs) chemistry, starting from monocyclic 1,4-dihydro-1,4-diphosphinines in the early 80s to the most recent and promising achievements of tricyclic 1,4-dihydro-1,4-diphosphinines and tricyclic 1,4-diphosphinines .

Synthesis Analysis

The synthesis of this compound involves various concepts and breakthroughs. It started from monocyclic 1,4-dihydro-1,4-diphosphinines in the early 80s to the most recent and promising achievements of tricyclic 1,4-dihydro-1,4-diphosphinines and tricyclic 1,4-diphosphinines . P-Functional phosphanylated tetrathiafulvalenes were synthesized via stepwise lithiation and phosphanylation of TTF derivatives, and then reacted with PCl3 to form the related P-chloro compounds .

Molecular Structure Analysis

Theoretical aspects are presented for 1,4-dihydro- and 1,4-diphosphinines considering HOMO LUMO situations as well as the degree of aromaticity . Fundamental characteristics of analytical data of these compounds are highlighted with special focus on substituent effects, structural aspects, and trends of electrophilicity .

Chemical Reactions Analysis

The two P-centers and the heterocyclic rings of 1,4-dihydro- and 1,4-diphosphinines constitute a broad platform for substitution, reduction/oxidation, alkylation, complexation, and cycloaddition reactions . Reactions of P-chloro compounds with LDA resulted in the formation of the corresponding 1,4-dihydro-1,4-diphosphinines .

Direcciones Futuras

Propiedades

IUPAC Name |

1,4-diphosphinine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4P2/c1-2-6-4-3-5-1/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSMLKGAOILVRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CP=CC=P1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739825 |

Source

|

| Record name | 1,4-Diphosphinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

290-78-8 |

Source

|

| Record name | 1,4-Diphosphinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B3257438.png)

![7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3257460.png)

![Benzenemethanol, 5-chloro-2-[(cyclopropylmethyl)amino]-alpha-phenyl-](/img/structure/B3257472.png)